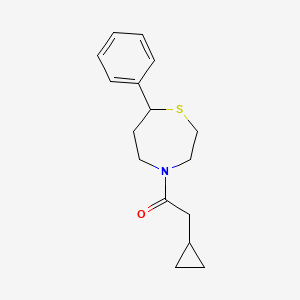
2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as CPET, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPET is a cyclic ketone derivative that belongs to the thiazepane class of compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Branched Tryptamines
The study by Salikov et al. (2017) details a method for generating tryptamine derivatives through the rearrangement of cyclopropylketone arylhydrazones. This technique is notable for producing enantiomerically pure tryptamine derivatives, highlighting the utility of cyclopropyl-containing compounds in synthesizing complex organic molecules (Salikov et al., 2017).
Antimycobacterial Activity of Hybrid Compounds
Ponnuchamy et al. (2014) synthesized a series of novel hybrid heterocycles that include 1-cyclopropyl-2-(2-fluorophenyl)ethanone derivatives. These compounds demonstrated moderate to good antimycobacterial activity against Mycobacterium tuberculosis, with one compound showing significant potency. This research underscores the potential of cyclopropyl-containing compounds in developing new antimycobacterial agents (Ponnuchamy et al., 2014).
Biological Applications
Anticandidal and Antimicrobial Activities
Research by Kaplancıklı et al. (2014) focused on the synthesis of 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives and their biological activities. Some compounds exhibited potent anticandidal properties with minimal cytotoxicity, suggesting their potential as therapeutic agents against fungal infections (Kaplancıklı et al., 2014).
Antimicrobial and Antioxidant Activities
A study by Abdel-Wahab et al. (2011) synthesized imidazole-based heterocycles and evaluated their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. Compound 12 showed excellent antibacterial activity, highlighting the versatility of cyclopropyl-containing compounds in medicinal chemistry applications (Abdel-Wahab et al., 2011).
Propiedades
IUPAC Name |
2-cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(12-13-6-7-13)17-9-8-15(19-11-10-17)14-4-2-1-3-5-14/h1-5,13,15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSWOKXCBSQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

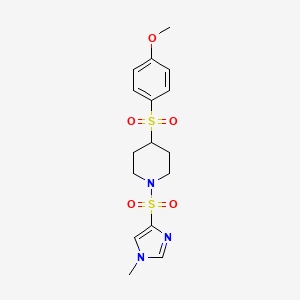
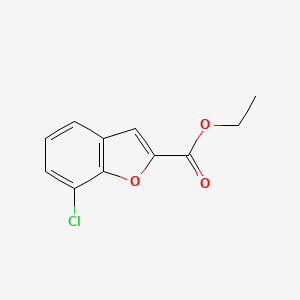
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2735318.png)
![Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2735319.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B2735320.png)
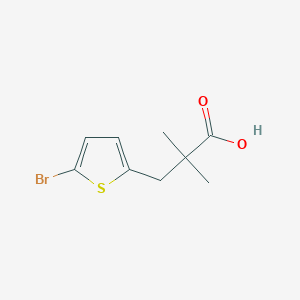
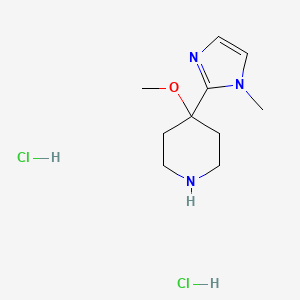
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2735327.png)
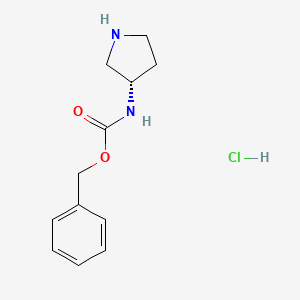
![N-ethyl-6-methyl-2-[4-(phenylacetyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2735330.png)
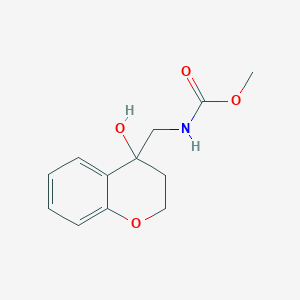
![2-Chloro-N-[6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2735333.png)
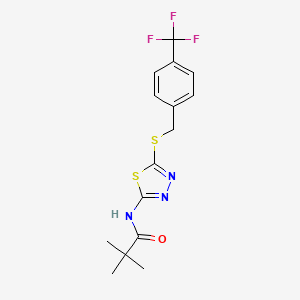
![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2735336.png)